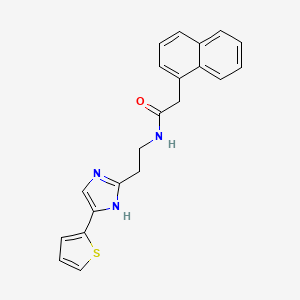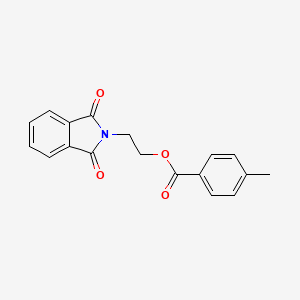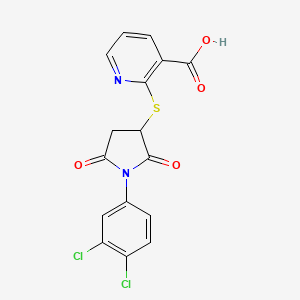![molecular formula C16H19N3O2S2 B2713422 5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 325693-15-0](/img/structure/B2713422.png)
5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of the compound suggests that it has a complex three-dimensional shape due to the presence of the pyrrolidine ring and other cyclic structures. The pyrrolidine ring contributes to the stereochemistry of the molecule .科学的研究の応用
Synthesis and Structural Analysis
This chemical compound's synthesis often involves multi-step reactions that yield complex heterocyclic structures. For instance, Hu et al. (2006) described a process that involves sequential reactions starting from 4-amino-5-pyridin-4-yl-s-triazole-3-thiol, leading to various oxime and oxime-ether derivatives with potential antibacterial activities. Similarly, Jones et al. (2006) discussed selenocyclisations of homoallylic sulfonamides, yielding β-selanyl-pyrrolidines through a 5-endo-trig pathway, showcasing a method to elaborate on substituted pyrrolidines, pyrrolines, and their derivatives with varied stereochemical outcomes. The exploration of 1,2,4-Oxadiazines and 1,2,4-Thiadiazines by Norris (2008) sheds light on their formation through intramolecular cyclization processes and their significance in producing compounds with antibiotic and diuretic properties.
Antimicrobial and Antibacterial Activities
Several studies have focused on synthesizing new compounds derived from or related to the core structure of interest due to their promising antimicrobial and antibacterial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activity. Raja and Perumal (2006) highlighted the synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a five-component reaction, which involved a novel tandem Mannich-enamine-substitution sequence. Wardkhan et al. (2008) discussed the synthesis and antimicrobial activities of thiazoles and their fused derivatives, pointing towards the potential of these compounds in developing new antibacterial agents.
Synthesis of Pyrimidine Derivatives and Cytotoxic Activity
The creation of pyrimidine derivatives and their evaluation for cytotoxic activities against various cell lines highlight another significant application. Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, examining their cytotoxicity against human umbilical vein endothelial cells (HUVEC) and various cancer cell lines. Their findings contribute to the ongoing search for new anticancer agents. Gagosz, Moutrille, and Zard (2002) developed a tin-free source of amidyl radicals, offering a new pathway to synthesize pyrrolidinone derivatives, which could have implications in the development of compounds with potential therapeutic applications.
These examples demonstrate the chemical compound's versatility and potential in the synthesis of complex heterocyclic structures, its role in developing new antimicrobial and antibacterial agents, and its application in creating novel anticancer agents. The studies mentioned offer a glimpse into the compound's broad utility in scientific research, providing foundational knowledge for further exploration and development in various fields of chemistry and medicine.
Sources:
作用機序
将来の方向性
特性
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-12(19-7-3-4-8-19)9-22-16-17-14(21)13-10-5-1-2-6-11(10)23-15(13)18-16/h1-9H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLSEIFPYKSYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)
![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)


![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)
![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2713357.png)
![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2713359.png)
![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)

![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)